1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Overview
Description
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 3-chlorophenyl group and a 3-chloropropyl group attached to the piperazine ring
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is the serotonin system . This compound has been shown to interact with 5-HT2 receptors , which are a subtype of serotonin receptors .
Mode of Action
This compound acts as an agonist at the 5-HT2 receptors . This means that it binds to these receptors and activates them, mimicking the effects of serotonin. This leads to a series of intracellular events, including the release of calcium from intracellular stores and the activation of protein kinases .
Biochemical Pathways
The activation of 5-HT2 receptors by this compound triggers several downstream effects. These include the activation of phospholipase C , which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C . These events can lead to changes in gene expression and the modulation of neuronal excitability .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be well-absorbed after oral administration and to undergo extensive metabolism in the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach and individual differences in liver enzyme activity .
Result of Action
The activation of 5-HT2 receptors by this compound can have various effects at the molecular and cellular level. For example, it has been shown to induce cortical reorganization in rats with spinal cord injury, leading to increases in weight-supported stepping . It may also modulate the behavioral and neurochemical effects of cocaine .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its effects may be enhanced or diminished by the presence of other drugs that affect the serotonin system . Its stability and efficacy may also be affected by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the serotonin 2C receptor, influencing neurotransmitter release and uptake. The nature of these interactions often involves binding to receptor sites, leading to either inhibition or activation of the receptor’s function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, in neuronal cells, it can alter the signaling pathways associated with serotonin, leading to changes in mood and behavior . Additionally, it has been shown to impact the expression of genes involved in neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the serotonin 2C receptor, leading to changes in receptor conformation and function. This binding can result in either the inhibition or activation of the receptor, depending on the specific context. Additionally, it can influence enzyme activity, either inhibiting or activating enzymes involved in neurotransmitter metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate neurotransmitter release and uptake without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s metabolism also involves conjugation reactions, leading to the formation of metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, it can be transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized to cellular compartments such as the endoplasmic reticulum and mitochondria, where it can influence various biochemical processes. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1,3-dichloropropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(3-Chlorophenyl)-4-propylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the 3-chloropropyl group.
1-(4-Chlorophenyl)-4-(3-chloropropyl)piperazine: Similar structure but with a 4-chlorophenyl group.
1-(3-Chlorophenyl)-4-propylpiperazine: Lacks the chlorine atom on the propyl group.
Uniqueness
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 3-chloropropyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables its use in a variety of research applications.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13/h1,3-4,11H,2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQKGEFMUGSRNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192694 | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39577-43-0 | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39577-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039577430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39577-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520934 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58122O5VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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